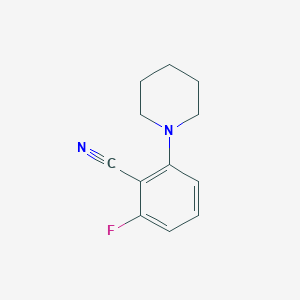

2-Fluoro-6-(pipéridin-1-yl)benzonitrile

Vue d'ensemble

Description

2-Fluoro-6-(piperidin-1-yl)benzonitrile is an organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group

Applications De Recherche Scientifique

2-Fluoro-6-(piperidin-1-yl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

Industrial Applications: The compound can be used in the development of new materials and chemicals.

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Piperidine derivatives have been found to exhibit a range of biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperidin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Substitution Reactions: The piperidine ring can participate in further substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-6-(morpholin-4-yl)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.

2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Fluoro-6-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atom also contributes to its unique reactivity and potential biological activity .

Activité Biologique

2-Fluoro-6-(piperidin-1-yl)benzonitrile, with the CAS number 646989-68-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine.

2-Fluoro-6-(piperidin-1-yl)benzonitrile features a fluorine atom at the 2-position and a piperidine ring at the 6-position of the benzonitrile structure. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for biological interactions.

The mechanism of action for 2-Fluoro-6-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor by binding to active sites, thereby modulating enzymatic activity and influencing cellular signaling pathways.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activity against various cancer cell lines. For instance, studies have shown it to possess antiproliferative effects on human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values ranging from 19.9 to 75.3 µM . Additionally, it has been investigated for its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), a target in cannabinoid signaling pathways .

Medicinal Chemistry

The compound is being explored as a lead candidate for drug development targeting neurological disorders and cancer therapy. Its structural properties make it suitable for further modifications to enhance potency and selectivity.

Enzyme Inhibition Studies

Studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with MAGL has been characterized through pre-incubation assays that suggest competitive inhibition .

Data Summary

| Activity | IC50 Value (µM) | Target |

|---|---|---|

| Antiproliferative (Breast Cancer) | 19.9 - 75.3 | MDA-MB-231, MCF-7 |

| MAGL Inhibition | Competitive | Monoacylglycerol lipase |

Case Studies

- Anticancer Activity : A study evaluated the effectiveness of 2-Fluoro-6-(piperidin-1-yl)benzonitrile on multiple cancer cell lines, demonstrating significant growth inhibition compared to non-cancerous cells.

- Enzyme Interaction : Research investigating the binding affinity of this compound to MAGL revealed promising results, indicating potential use in therapies aimed at modulating endocannabinoid levels.

Propriétés

IUPAC Name |

2-fluoro-6-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYYPEGBLDGHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.